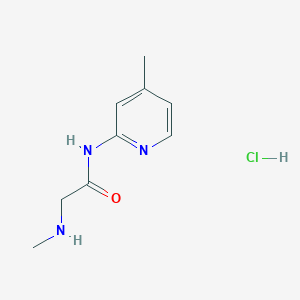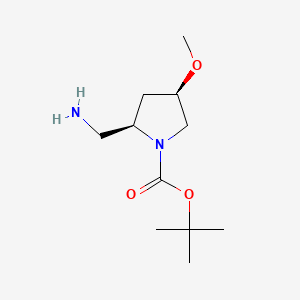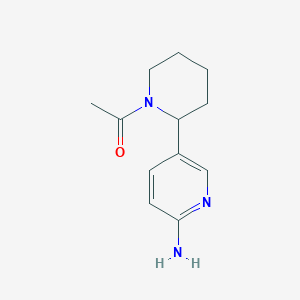![molecular formula C9H10ClN5 B11820711 2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B11820711.png)
2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride is a versatile chemical compound with a complex structure. It holds immense potential in scientific research, offering a wide range of applications, including drug development, catalysis, and material science.
准备方法
The preparation of 2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride involves several synthetic routes and reaction conditions. One common method is the transition-metal-catalyzed guanidine synthesis based on classical methods. This includes the catalytic guanylation reaction of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions . Industrial production methods often involve the use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, which offers a more convenient access to N,N′-disubstituted guanidines through the stepwise displacement of its imidazole groups by amines .
化学反应分析
2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include transition-metal catalysts, carbodiimides, and amines. Major products formed from these reactions include multisubstituted guanidines, which have important applications in pharmaceutics, organometallic and coordination chemistry, and organic synthesis .
科学研究应用
2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride has a wide range of scientific research applications In chemistry, it is used as a versatile building block for the synthesis of complex molecules In biology, it is used in the study of enzyme mechanisms and protein interactionsIn industry, it is used in catalysis and material science .
作用机制
The mechanism of action of 2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride involves its interaction with molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This compound also shows DNA-binding affinity, suggesting that DNA minor groove binding could be a mechanism of action .
相似化合物的比较
2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride can be compared with other similar compounds, such as N,N′-disubstituted guanidines. These compounds share similar structural features and chemical properties but differ in their specific applications and mechanisms of action. The uniqueness of this compound lies in its wide range of applications and its potential in drug development and material science .
Conclusion
This compound is a versatile and valuable compound with significant potential in various scientific research fields. Its complex structure and wide range of applications make it a promising candidate for further study and development.
属性
分子式 |
C9H10ClN5 |
|---|---|
分子量 |
223.66 g/mol |
IUPAC 名称 |
2-[(2-cyanophenyl)methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C9H9N5.ClH/c10-5-7-3-1-2-4-8(7)6-13-14-9(11)12;/h1-4,6H,(H4,11,12,14);1H |
InChI 键 |
BTZYOSSNZSTZFB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B11820631.png)
![{[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B11820638.png)


![{[(4-Methoxyphenyl)methylidene]amino}thiourea](/img/structure/B11820665.png)


![[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B11820683.png)






